4-Cyclopropoxy-1H-indole
Description
4-Cyclopropoxy-1H-indole is an indole derivative featuring a cyclopropoxy substituent at the 4-position of the indole core. The cyclopropoxy group introduces steric bulk and enhanced lipophilicity compared to smaller alkoxy substituents (e.g., methoxy), which may influence reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-cyclopropyloxy-1H-indole |
InChI |
InChI=1S/C11H11NO/c1-2-10-9(6-7-12-10)11(3-1)13-8-4-5-8/h1-3,6-8,12H,4-5H2 |
InChI Key |
GDDOODDIQDXBIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC3=C2C=CN3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Cyclopropoxy-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis is a classical method that can be adapted for the preparation of indole derivatives . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Cyclopropoxy-1H-indole undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring.
Major products formed from these reactions include various substituted indoles, which can further undergo additional transformations to yield complex molecules.
Scientific Research Applications
4-Cyclopropoxy-1H-indole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-1H-indole involves its interaction with various molecular targets. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can result in the modulation of enzyme activity, receptor signaling, and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key properties of 4-cyclopropoxy-1H-indole and related compounds, based on available evidence:
Key Observations:
- Synthetic Complexity: Introducing cyclopropoxy requires specialized reagents (e.g., cyclopropanol derivatives), whereas methoxy groups are simpler to install via NaH/DMF-mediated alkylation .
Spectroscopic and Analytical Data
- 4-Methoxy-1H-Indole : Exhibits characteristic aromatic carbons in ¹³C-NMR (109–136 ppm) and a molecular ion peak at m/z 147.17 .
- Cyclopent[b]indole Derivatives : Show distinct ¹³C-NMR signals for fused cyclopentane rings (e.g., 47.45 ppm for CH₂ in cyclopropane analogs) and HRMS confirmation (e.g., m/z 223.1225 for C₁₅H₁₅N₂) .
- 4-Cyclopropoxy-1H-Indole : Expected ¹³C-NMR signals would include a cyclopropane CH₂ (~47 ppm) and downfield-shifted aromatic carbons due to electron-withdrawing effects of the oxygen atom .
Research Implications and Limitations
Key limitations include:
- Synthetic Challenges : Cyclopropoxy installation requires optimized conditions to avoid ring-opening reactions.
- Data Gaps : Experimental LogP, solubility, and toxicity profiles for 4-cyclopropoxy-1H-indole remain unverified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
